molecular formula C27H24N2O5 B12008510 4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 614748-15-1

4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12008510
CAS No.: 614748-15-1
M. Wt: 456.5 g/mol
InChI Key: KHXILZHYWFIGOM-BZZOAKBMSA-N
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Description

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the allyloxy and methoxy groups, and the attachment of the benzoyl and pyridinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield a secondary alcohol.

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one include other pyrrole derivatives with similar functional groups, such as:

  • 4-(4-(Methoxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

614748-15-1

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H24N2O5/c1-3-15-34-22-12-8-20(9-13-22)25(30)23-24(19-6-10-21(33-2)11-7-19)29(27(32)26(23)31)17-18-5-4-14-28-16-18/h3-14,16,24,30H,1,15,17H2,2H3/b25-23-

InChI Key

KHXILZHYWFIGOM-BZZOAKBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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